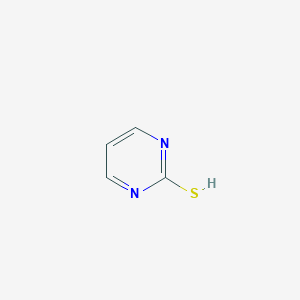

2-Mercaptopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCQSNAFLVXVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049220 | |

| Record name | Pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-85-7, 53745-18-9 | |

| Record name | 2-Mercaptopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine-1-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053745189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrimidine-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMIDINE-2-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T72Z5M7P5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 2-Mercaptopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, tautomerism, and experimental analysis of 2-mercaptopyrimidine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

This compound, also known as pyrimidine-2-thiol, is a heterocyclic compound with the chemical formula C₄H₄N₂S.[1][2][3] It consists of a pyrimidine ring substituted with a thiol group at the second position.

Key Identifiers:

-

IUPAC Name: 1H-pyrimidine-2-thione[3]

-

Molecular Weight: 112.15 g/mol [1]

-

Synonyms: 2-Thiopyrimidine, 2(1H)-Pyrimidinethione, Pyrimidine-2-thiol[2][3]

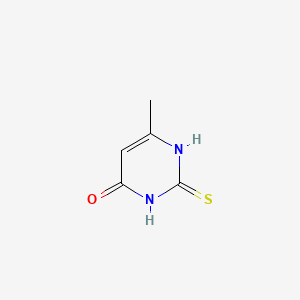

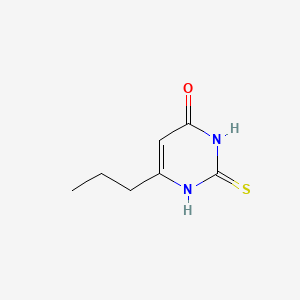

Thiol-Thione Tautomerism

A critical aspect of this compound's chemistry is its existence as a mixture of two rapidly interconverting tautomers: the thiol form (pyrimidine-2-thiol) and the thione form (1H-pyrimidine-2-thione). This equilibrium is highly sensitive to the surrounding environment, particularly the solvent.

dot graph Tautomerism { rankdir="LR"; node [shape=none, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=12, color="#4285F4"];

Thiol [label=<

Thiol Form

(Pyrimidine-2-thiol)

Thiol Form

(Pyrimidine-2-thiol)

];

Thione [label=<

Thione Form

(1H-pyrimidine-2-thione)

Thione Form

(1H-pyrimidine-2-thione)

];

Thiol -> Thione [dir=both, label="Equilibrium"]; }

Figure 1: Thiol-Thione Tautomeric Equilibrium of this compound.

The position of this equilibrium is dictated by several factors:

-

Solvent Polarity: In nonpolar solvents, the thiol form is the predominant species. Conversely, in polar solvents, the equilibrium shifts significantly towards the more polar thione form.[4][5] This is a well-established rule for this type of tautomerism.[5]

-

Self-Association: At higher concentrations, this compound can form hydrogen-bonded dimers. This self-association favors the thione tautomer.[5]

-

Physical State: In the gas phase, computational studies have shown that the thiol form is more stable than the thione form by approximately 8 kcal/mol.[6] However, in the solid state, the thione form is generally the more stable tautomer.

Quantitative Tautomeric Data

The tautomeric equilibrium can be quantified by the equilibrium constant (K_T) and the Gibbs free energy change (ΔG). The following table summarizes available quantitative data for the tautomerism of this compound.

| Medium | Predominant Form | ΔG (Thiol → Thione) (kcal/mol) | ΔH (Thiol → Thione) (kcal/mol) | Method |

| Gas Phase | Thiol | ~8 | - | Computational |

| Aqueous Solution | Thione | -1.9 | -1.7 | Computational |

| Nonpolar Solvents | Thiol | Data not available | Data not available | Experimental |

| Polar Solvents | Thione | Data not available | Data not available | Experimental |

Experimental Protocols

The study of this compound tautomerism primarily relies on spectroscopic methods, such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound

A common synthetic route to this compound involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with thiourea.

Materials:

-

1,1,3,3-Tetramethoxypropane

-

Thiourea

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium Hydroxide solution (20%)

-

Water

Procedure:

-

A solution of 1,1,3,3-tetramethoxypropane and thiourea in ethanol is prepared.

-

Concentrated hydrochloric acid is added, and the mixture is stirred at room temperature for an extended period (e.g., 48 hours), during which the product, this compound hydrochloride, precipitates.

-

The precipitate is collected by filtration, washed with cold ethanol, and air-dried.

-

To obtain the free base, the hydrochloride salt is suspended in water and neutralized to a pH of 7-8 with a 20% sodium hydroxide solution.

-

The resulting this compound precipitate is collected, washed with cold water, and can be further purified by recrystallization from an ethanol-water mixture.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is a powerful tool for qualitatively and quantitatively assessing the tautomeric equilibrium in different solvents. The thiol and thione forms have distinct absorption maxima.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer. Use the pure solvent as a reference.

-

Data Analysis:

-

Identify the absorption maxima (λ_max) for the thiol and thione forms. The thiol form typically absorbs at a shorter wavelength compared to the thione form.

-

The relative intensities of these absorption bands will indicate the predominant tautomer in each solvent.

-

For a quantitative analysis, the molar extinction coefficients of the pure tautomers would be required, which can be challenging to determine directly. However, the changes in the spectra clearly demonstrate the shift in equilibrium.[5]

-

NMR Spectroscopic Analysis

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information about the tautomers in solution.

Methodology:

-

Sample Preparation: Dissolve a known amount of this compound in various deuterated solvents of differing polarities (e.g., CDCl₃, DMSO-d₆).

-

Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample.

-

Data Analysis:

-

¹H NMR: The chemical shifts of the protons, particularly the N-H proton of the thione form and the S-H proton of the thiol form, will be indicative of the tautomeric state. The N-H proton of the thione form is typically observed as a broad singlet. The integration of signals corresponding to each tautomer can be used to determine their relative concentrations.

-

¹³C NMR: The chemical shift of the C2 carbon is particularly sensitive to the tautomeric state. In the thione form, this carbon is a thiocarbonyl carbon and will have a characteristic downfield chemical shift compared to the C-S carbon of the thiol form.

-

Logical and Experimental Workflows

The investigation of this compound tautomerism follows a logical progression from synthesis to detailed analysis.

Figure 2: Experimental Workflow for the Study of this compound Tautomerism.

Conclusion

The thiol-thione tautomerism of this compound is a fundamental aspect of its chemical behavior, with significant implications for its reactivity, physical properties, and potential applications in areas such as drug development. The equilibrium between the thiol and thione forms is readily influenced by the solvent environment and concentration. A thorough understanding of this tautomerism, achieved through the experimental and computational methods outlined in this guide, is crucial for researchers working with this versatile heterocyclic compound.

References

Synthesis of 2-Mercaptopyrimidine from Thiourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-mercaptopyrimidine from thiourea, a critical building block in the development of various pharmaceutical compounds. The core of this synthesis lies in the cyclocondensation reaction between thiourea and a 1,3-dicarbonyl compound or its synthetic equivalent. This document details the underlying reaction mechanism, presents a comparative summary of various synthetic approaches, provides a detailed experimental protocol for a standard synthesis, and includes visual representations of the reaction pathway and experimental workflow.

Core Reaction Mechanism

The synthesis of this compound from thiourea proceeds through a cyclocondensation reaction. Thiourea, with its nucleophilic nitrogen atoms, reacts with a 1,3-dicarbonyl compound or a protected form, such as malondialdehyde or its acetal, 1,1,3,3-tetraethoxypropane. The reaction is typically acid-catalyzed, facilitating the formation of a six-membered pyrimidine ring. The initial condensation is followed by dehydration to yield the aromatic this compound ring system.

Comparative Synthesis Data

The following table summarizes quantitative data from various reported syntheses of this compound and its derivatives, highlighting the versatility of the thiourea-based approach.

| 1,3-Dicarbonyl Precursor | Thiourea (molar eq.) | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Product | Reference |

| 1,1,3,3-Tetraethoxypropane | 1.0 | Ethanol | Concentrated HCl | 2 hours (reflux) | 60-64 | This compound hydrochloride | [1] |

| Ethyl acetoacetate | 1.0 | Ethanol | Sodium hydroxide | 2 hours (reflux) | Not specified | 2-Mercapto-6-methylpyrimidin-4(3H)-one | [2] |

| Aromatic aldehyde & Malononitrile | 2.0 | Ethanol | Phosphorus pentoxide | 5-8 hours (reflux at 70°C) | 73 | 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile | [3] |

| Benzaldehyde & Ethyl cyanoacetate | 1.0 | Not specified | Not specified | Not specified | Not specified | 5-Cyano-4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | [4] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound hydrochloride and its subsequent conversion to this compound, adapted from a well-established Organic Syntheses procedure.[1]

Part A: Synthesis of this compound Hydrochloride

-

Apparatus Setup: A 2-liter three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a stopper.

-

Reactant Charging: To the flask, add 61 g (0.80 mole) of thiourea and 600 ml of ethyl alcohol.

-

Acid Addition: While stirring, add 200 ml of concentrated hydrochloric acid in one portion.

-

Addition of 1,3-Dicarbonyl Equivalent: Add 176 g (0.80 mole) of 1,1,3,3-tetraethoxypropane to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 2 hours. During this period, the solution will darken, and a precipitate will form.

-

Isolation: Cool the reaction mixture to approximately 10°C in an ice bath for 30 minutes. Collect the yellow crystalline precipitate by filtration through a Büchner funnel.

-

Washing and Drying: Wash the collected solid with 100 ml of cold alcohol and air-dry at room temperature.

-

Yield: The yield of this compound hydrochloride is typically between 71–76 g (60–64%).

Part B: Preparation of this compound (Free Base)

-

Suspension: Suspend 25 g (0.17 mole) of crude this compound hydrochloride in 50 ml of water in a beaker with rapid stirring.

-

Neutralization: Add a 20% aqueous solution of sodium hydroxide (approximately 27 ml) dropwise until the pH of the mixture reaches 7–8.

-

Isolation: Collect the precipitated solid on a Büchner funnel and wash it with 50 ml of cold water.

-

Recrystallization: Dissolve the damp product by heating it in a mixture of 300 ml of water and 300 ml of alcohol on a steam bath.

-

Purification: Filter the hot solution and allow it to cool slowly to room temperature to form crystals of this compound.

-

Final Collection: Collect the crystals, wash with approximately 50 ml of cold water, and air-dry.

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental procedure.

Caption: General reaction pathway for the synthesis of this compound.

Caption: Step-by-step experimental workflow for this compound synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

2-Mercaptopyrimidine: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Mercaptopyrimidine for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, also known as pyrimidine-2-thiol, is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a pyrimidine ring functionalized with a reactive thiol group, allows it to participate in a wide array of chemical reactions and biological interactions. This guide provides a detailed overview of its core physical, chemical, and biological properties, complete with experimental protocols and pathway visualizations to support advanced research and development.

Physical and Chemical Properties

The fundamental properties of this compound are crucial for its application in synthesis, formulation, and biological assays.

Quantitative Data Summary

The key physical and chemical data for this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄N₂S | [1][2][3] |

| Molecular Weight | 112.15 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 230–234 °C (decomposes) | |

| Boiling Point | Decomposes | |

| Solubility | Sparingly soluble in cold water; soluble in hot water, ethanol, and alkaline solutions. | |

| pKa | ~7.11 (thiol group) |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (s, 1H, SH), 8.45 (d, 2H, Ar-H), 7.05 (t, 1H, Ar-H) | [4] |

| ¹³C NMR (DMSO-d₆) | δ 175.8, 150.2, 117.5 | [2] |

| IR (KBr, cm⁻¹) | ~3436 (N-H stretch), ~3070 (C-H stretch), ~1618 (C=N stretch), ~1180 (C=S stretch) | |

| UV-Vis (in water) | λmax at 212 nm, 278 nm, 344 nm | [5] |

Chemical Reactivity and Tautomerism

A key feature of this compound is its existence as a pair of tautomers: the thiol form and the thione form. In aqueous and other polar solutions, the equilibrium significantly favors the thione tautomer. This behavior is critical for its reactivity, particularly in alkylation and oxidation reactions at the sulfur atom, and influences its ability to coordinate with metal ions.

Caption: Thione-thiol tautomeric equilibrium of this compound.

Experimental Protocols

Reproducible experimental design is fundamental to scientific research. The following sections detail standardized methodologies for the synthesis and characterization of this compound.

Synthesis via Condensation

This compound can be reliably synthesized through the condensation of thiourea with 1,1,3,3-tetraethoxypropane in an acidic alcoholic solution. The general workflow for this procedure is outlined below.

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, combine thiourea (0.80 mole), ethanol (600 mL), and concentrated hydrochloric acid (200 mL). Stir until the mixture is homogeneous.

-

Addition of Reagent: Rapidly add 1,1,3,3-tetraethoxypropane (0.80 mole) to the solution.

-

Reflux: Heat the yellow solution to reflux with continuous stirring for approximately one hour. The product, this compound hydrochloride, will begin to separate as a crystalline solid.

-

Isolation of Intermediate: Chill the reaction mixture in an ice bath for 30 minutes. Collect the yellow precipitate by filtration, wash with cold ethanol, and air-dry.

-

Neutralization: Suspend the crude hydrochloride salt in water. While stirring rapidly, add a 20% aqueous solution of sodium hydroxide until the pH of the mixture is between 7 and 8.

-

Final Purification: Collect the precipitated solid by filtration. Recrystallize the damp product from a mixture of hot water and ethanol to yield pure, needle-like crystals of this compound.

Characterization by UV-Visible Spectroscopy

This protocol describes the determination of the absorption maxima (λmax) of this compound in an aqueous solution.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in deionized water. From this, prepare a dilute working solution (e.g., 10-50 µM).

-

Spectrometer Setup: Use a dual-beam UV-Visible spectrophotometer. Fill both the sample and reference cuvettes with deionized water to record a baseline correction from 200 nm to 400 nm.

-

Sample Measurement: Empty the sample cuvette and rinse it with the working solution before filling it.

-

Data Acquisition: Scan the sample from 200 nm to 400 nm and record the absorbance spectrum.

-

Analysis: Identify the wavelengths of maximum absorbance (λmax). For this compound in water, these should appear at approximately 212 nm, 278 nm, and 344 nm.[5]

Biological Activity and Potential Signaling Pathways

Derivatives of this compound are widely explored for their therapeutic potential, notably as anticancer agents. Many pyrimidine-based compounds function as kinase inhibitors, targeting aberrant signaling pathways that drive cell proliferation and survival. A common mechanism involves the inhibition of Receptor Tyrosine Kinases (RTKs), which disrupts downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, ultimately leading to apoptosis (programmed cell death).

Caption: Inhibition of RTK signaling by a pyrimidine derivative to induce apoptosis.

References

- 1. 2-MERCAPTO-4-METHYLPYRIMIDINE HYDROCHLORIDE(6959-66-6) 13C NMR spectrum [chemicalbook.com]

- 2. This compound(1450-85-7) 13C NMR [m.chemicalbook.com]

- 3. This compound | C4H4N2S | CID 1550489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(1450-85-7) 1H NMR [m.chemicalbook.com]

- 5. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide to 2-Mercaptopyrimidine: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Mercaptopyrimidine, a pivotal heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its biological activities and mechanisms of action, with a focus on its potential in drug discovery.

Core Properties of this compound

This compound, also known as pyrimidine-2-thiol, is a yellow crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 1450-85-7 | [1][2] |

| Molecular Formula | C₄H₄N₂S | [2] |

| Molecular Weight | 112.15 g/mol | [1][2] |

| Melting Point | 230 °C (decomposes) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [1][3] |

| log₁₀(Water Solubility) | -1.52 (calculated) | [4] |

| logP (octanol/water) | 0.765 (calculated) | [4] |

| pKa | 7.11 ± 0.10 (predicted) | [2] |

Synthesis and Purification: A Detailed Experimental Protocol

The synthesis of this compound is well-established, with a reliable method being the condensation of a β-dicarbonyl compound equivalent with thiourea. The following protocol is adapted from a classic, peer-reviewed procedure.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,1,3,3-Tetraethoxypropane

-

Thiourea

-

Absolute or 95% Ethanol

-

Concentrated Hydrochloric Acid

-

20% Aqueous Sodium Hydroxide Solution

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve thiourea in ethanol.

-

Addition of Reactants: To the stirred solution, add 1,1,3,3-tetraethoxypropane followed by concentrated hydrochloric acid.

-

Reflux: Heat the mixture to reflux with continuous stirring. The reaction mixture will darken, and a yellow crystalline precipitate of this compound hydrochloride will form.

-

Isolation of Hydrochloride Salt: After the reflux period, cool the reaction mixture in an ice bath to complete the precipitation. Collect the yellow crystals by vacuum filtration on a Büchner funnel.

-

Washing: Wash the collected precipitate with cold ethanol and air-dry.

-

Neutralization to Free Base: Suspend the crude this compound hydrochloride in water and stir vigorously. Add a 20% aqueous solution of sodium hydroxide dropwise until the pH of the mixture reaches 7-8.

-

Isolation of this compound: Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purification by Recrystallization: Dissolve the damp product in a hot mixture of water and ethanol. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature to form crystals of pure this compound.

-

Drying: Collect the purified crystals by filtration, wash with a cold water-ethanol mixture, and dry at room temperature or in an oven at 110°C.

Characterization:

The purity of the synthesized this compound can be assessed by electrometric titration, and its identity can be confirmed using spectroscopic methods such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Biological Activities and Mechanisms of Action

This compound and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have been reported to exhibit anticancer, antimicrobial, and receptor-modulating properties.

Anticancer Potential

Derivatives of this compound have shown promising activity against various cancer cell lines. Their mechanism of action is multifaceted and can involve the induction of apoptosis (programmed cell death) and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

One notable mechanism is the inhibition of the PI3K/Akt signaling pathway, which is frequently hyperactivated in human cancers. By blocking this pathway, 2-thiopyrimidine derivatives can trigger a cascade of events leading to the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), ultimately resulting in cancer cell death.

Furthermore, the pyrimidine scaffold is a key feature of many antifolate drugs that inhibit dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, these compounds disrupt DNA replication and cell division, making them effective anticancer and antimicrobial agents.

Adenosine Receptor Antagonism

Specific derivatives of this compound have been engineered to act as potent and selective antagonists for the A₃ adenosine receptor. This receptor is implicated in various physiological and pathological processes, including inflammation and cancer. The development of selective antagonists is a key area of research for novel therapeutics. A structure-activity relationship (SAR) study on 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives identified compounds with high affinity and selectivity for the A₃ adenosine receptor, highlighting the therapeutic potential of this chemical scaffold.[5]

Metal Ion Interaction Studies

The thiol group in this compound makes it an excellent ligand for metal ions. Understanding these interactions is crucial for its application in analytical chemistry and for elucidating its biological mechanisms, as metal ions play vital roles in biological systems.

Experimental Protocol: pH-Dependent Metal Ion Binding Studies

Instrumentation:

-

UV-Visible Spectrophotometer

-

FT-IR Spectrometer

-

Raman Spectrometer

Procedure:

-

Preparation of Stock Solutions: Prepare aqueous stock solutions of this compound and various metal salts (e.g., chlorides of Na⁺, Hg²⁺, Al³⁺).

-

pH Adjustment: Prepare a series of this compound solutions with pH values ranging from 1 to 9 using HCl and NaOH.

-

Spectroscopic Analysis at Different pH: Record the UV-Visible spectra of the this compound solutions at each pH to observe structural changes.

-

Metal Ion Titration: To a solution of this compound at a fixed pH (e.g., pH 1, where significant spectral changes are observed), add incremental amounts of a metal ion stock solution.

-

Spectroscopic Measurements: After each addition of the metal ion, record the UV-Visible spectrum to monitor the changes in absorbance, which indicate complex formation.

-

Solid-State Analysis: Prepare solid complexes of this compound with the metal ions of interest. Analyze these complexes using FT-IR and Raman spectroscopy to identify the coordination sites (e.g., through the sulfur or nitrogen atoms).

-

Data Analysis: Use the spectroscopic data to determine the binding stoichiometry and stability constants of the metal-ligand complexes.

Conclusion

This compound is a versatile molecule with a rich chemistry and a broad spectrum of biological activities. Its established synthesis and the potential for chemical modification make it an attractive scaffold for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to explore and exploit the full potential of this important heterocyclic compound.

References

- 1. This compound(1450-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | 1450-85-7 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound (CAS 1450-85-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of 2-Mercaptopyrimidine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties and Biological Relevance of a Key Heterocyclic Compound

This technical guide provides a comprehensive overview of the solubility of 2-mercaptopyrimidine (also known as 2-pyrimidinethiol), a pivotal heterocyclic compound in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its solubility in various solvents, standardized experimental protocols for solubility determination, and an exploration of its relevance in key biological signaling pathways.

Quantitative Solubility Data

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | Insoluble[1] | Qualitative |

| Water | 25 | ~0.003 mol/L | Calculated (log10WS = -1.52)[2] |

| Ethanol | Not Specified | Soluble (by inference from related compounds) | Qualitative |

| Acetone | Not Specified | Soluble (by inference from related compounds) | Qualitative |

| Chloroform | Not Specified | Likely Soluble (inferred from pyrimidine derivatives) | Qualitative |

| N,N-Dimethylformamide (DMF) | Not Specified | Likely Soluble (inferred from pyrimidine derivatives) | Qualitative |

| Tetrahydrofuran (THF) | Not Specified | Likely Soluble (inferred from pyrimidine derivatives) | Qualitative |

| 1,4-Dioxane | Not Specified | Likely Soluble (inferred from pyrimidine derivatives) | Qualitative |

| Ethyl Acetate | Not Specified | Likely Soluble (inferred from pyrimidine derivatives) | Qualitative |

Note: The solubility of this compound in organic solvents is largely inferred from the behavior of similar compounds, such as 2-mercaptopyridine and other pyrimidine derivatives, which tend to be more soluble in organic solvents like ethanol and acetone.[3]

Table 2: Experimentally Determined Mole Fraction Solubility of Representative Pyrimidine Derivatives in Various Solvents at Different Temperatures

| Solvent | Temperature (K) | 4-amino-6-phenyl-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile (x 10³) | 4-amino-6-(furan-2-yl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile (x 10³) |

| Methanol | 293.15 | 1.25 | 0.85 |

| 298.15 | 1.52 | 1.02 | |

| 303.15 | 1.83 | 1.23 | |

| 308.15 | 2.18 | 1.47 | |

| 313.15 | 2.58 | 1.74 | |

| Chloroform | 298.15 | 0.123 | Not Reported |

| 308.15 | 0.178 | Not Reported | |

| N,N-Dimethylformamide (DMF) | 298.15 | Not Reported | Not Reported |

| Tetrahydrofuran (THF) | 298.15 | Not Reported | Not Reported |

| 1,4-Dioxane | 298.15 | Not Reported | Not Reported |

| Ethyl Acetate | 298.15 | Not Reported | Not Reported |

*Source: Adapted from solubility studies of pyrimidine derivatives. It is important to note that these values are for different, more complex pyrimidine structures and should be used as a general guide to the behavior of this class of compounds in organic solvents. Generally, the solubility of these derivatives was found to increase with increasing temperature.[4][5]

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a given solvent. The following protocol provides a detailed methodology for this experiment.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, water, DMSO)

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Sintered glass filter or syringe filter (0.45 µm pore size)

-

Oven

-

Desiccator

-

Spatula

-

Pipettes and glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that undissolved solid remains.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette (to the same temperature as the experiment) to avoid precipitation or dissolution due to temperature changes.

-

Immediately filter the supernatant through a sintered glass filter or a syringe filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish on an analytical balance.

-

Transfer the filtered saturated solution to the pre-weighed evaporating dish.

-

Re-weigh the evaporating dish containing the solution to determine the exact mass of the solution.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dry solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent, or convert to molarity or mole fraction.

-

Signaling Pathways and Biological Relevance

This compound and its derivatives are of significant interest in drug discovery due to their diverse biological activities. While this compound itself is a versatile building block, its derivatives have been shown to modulate key signaling pathways implicated in diseases such as cancer.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers. Derivatives of this compound have emerged as potent inhibitors of this pathway.

References

- 1. This compound(1450-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound (CAS 1450-85-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. researchgate.net [researchgate.net]

2-Mercaptopyrimidine: An In-Depth Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopyrimidine (2-MP), a pyrimidine derivative characterized by a thiol group at the second position, is a versatile molecule with a broad spectrum of biological activities. Its unique chemical structure, featuring a tautomeric equilibrium between the thione and thiol forms, underpins its diverse mechanisms of action. This technical guide provides a comprehensive overview of the core biological activities of this compound, focusing on its roles as an antioxidant, a metal chelator, and an enzyme inhibitor. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Mechanisms of Action

The biological effects of this compound are primarily attributed to three key mechanisms:

-

Antioxidant Activity: The thiol group in this compound is a potent hydrogen donor, enabling it to scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative and nitrosative stress.

-

Metal Chelation: The nitrogen and sulfur atoms in the this compound ring act as effective coordination sites for metal ions. This chelation ability can modulate the biological activity of metalloenzymes and reduce metal-induced toxicity.

-

Enzyme Inhibition: this compound and its derivatives have been shown to inhibit the activity of specific enzymes, a prominent example being the papain-like protease (PLpro) of the SARS-CoV-2 virus, highlighting its potential as an antiviral agent.

Antioxidant Activity

The antioxidant properties of this compound are a cornerstone of its biological function. It directly neutralizes free radicals, contributing to the protection of cells and tissues from oxidative damage. The primary antioxidant mechanisms involve scavenging of DPPH radicals, nitric oxide radicals, and superoxide radicals.

Data Presentation: Antioxidant Activity of this compound Derivatives

Quantitative data on the antioxidant activity of the parent this compound is not extensively available in the literature. However, studies on its derivatives provide valuable insights into the structure-activity relationship and the compound's potential. The following table summarizes the 50% inhibitory concentration (IC50) values for various this compound derivatives from different antioxidant assays.

| Derivative | DPPH Scavenging IC50 (µg/mL) | Nitric Oxide Scavenging IC50 (µg/mL) | Superoxide Radical Scavenging IC50 (µg/mL) | Reference |

| 4,6-bis(4-chlorophenyl)pyrimidine-2-thiol | - | Potent activity noted | - | [1] |

| 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol | - | Potent activity noted | - | [1] |

| Ethyl 2-(4-substitutedbenzylidene)-...-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives | Not specified | Not specified | Not specified | Data for derivatives available |

| Selenopheno[2,3-d]pyrimidine derivatives | 9.46 - 11.02 | Moderate to good activity | Moderate to good activity | [2] |

Note: The table presents data for derivatives of this compound, as comprehensive data for the parent compound is limited. The specific IC50 values for some derivatives were not explicitly stated in the source but were described as having potent activity.

Experimental Protocols: Antioxidant Assays

This assay is a common method to evaluate the free radical scavenging ability of a compound.[3][4][5]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid, for a positive control.

-

-

Assay:

-

In a 96-well plate or cuvettes, add a specific volume of the this compound solution at different concentrations.

-

Add an equal volume of the DPPH solution to each well/cuvette.

-

For the control, mix the solvent with the DPPH solution.

-

Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula:

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging percentage against the concentration of this compound.

-

This assay assesses the ability of a compound to scavenge nitric oxide radicals. [3][6][7] Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. These nitrite ions are quantified using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a 10 mM solution of sodium nitroprusside in phosphate-buffered saline (PBS).

-

Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

-

Assay:

-

Mix the this compound solution at different concentrations with the sodium nitroprusside solution.

-

Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

-

After incubation, add an equal volume of Griess reagent to the mixture.

-

-

Measurement:

-

Allow the color to develop for 5-10 minutes.

-

Measure the absorbance at 546 nm.

-

-

Calculation:

-

The percentage of nitric oxide scavenging is calculated as:

-

The IC50 value is determined from the dose-response curve.

-

This assay measures the scavenging of superoxide radicals. [8][9][10] Principle: Superoxide radicals are generated non-enzymatically by the phenazine methosulfate-NADH (PMS-NADH) system. These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan dye. Antioxidants that scavenge superoxide radicals will inhibit the formation of the formazan dye.

Procedure:

-

Preparation of Reagents:

-

Prepare solutions of this compound at various concentrations.

-

Prepare a 156 µM NBT solution in 100 mM phosphate buffer (pH 7.4).

-

Prepare a 468 µM NADH solution in the same buffer.

-

Prepare a 60 µM PMS solution in the same buffer.

-

-

Assay:

-

In a reaction vessel, mix the this compound solution, NBT solution, and NADH solution.

-

Initiate the reaction by adding the PMS solution.

-

Incubate at room temperature for 5 minutes.

-

-

Measurement:

-

Measure the absorbance of the formazan at 560 nm.

-

-

Calculation:

-

The percentage of superoxide radical scavenging is calculated using the formula:

-

Visualization: Antioxidant Mechanism Workflow

References

- 1. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. 2.8.3. Nitric oxide radical scavenging assay [bio-protocol.org]

- 4. iomcworld.com [iomcworld.com]

- 5. mdpi.com [mdpi.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. youtube.com [youtube.com]

- 8. Superoxide Radical-scavenging Activity [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 2-Mercaptopyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth spectroscopic analysis of 2-Mercaptopyrimidine (also known as pyrimidine-2-thiol), a crucial heterocyclic compound with significant applications in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this molecule, offering a foundational dataset for its identification, characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The spectra provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-6 | 8.302 | Doublet | 4.3 |

| H-5 | 6.858 | Triplet | 4.3 |

| N-H/S-H | 13.9 | Broad Singlet | - |

Note: The broad singlet at 13.9 ppm is characteristic of an exchangeable proton, corresponding to the N-H proton in the thione tautomer or the S-H proton in the thiol tautomer.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of this compound. The spectrum was obtained in DMSO-d₆.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (C=S) | 175.0 |

| C-4, C-6 | 157.0 |

| C-5 | 115.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups and vibrational modes present in this compound. The spectrum reveals characteristic absorptions corresponding to the stretching and bending of its bonds.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

| ~3157, 3083, 3053 | C-H Stretching | Medium |

| ~2928 | N-H Stretching | Medium |

| ~1600-1585 | C=C Stretching (in-ring) | Strong |

| ~1500-1400 | C-C Stretching (in-ring) | Strong |

| ~1227 | C-N Stretching | Strong |

| ~1150 | C=S Stretching | Strong |

| ~700-900 | C-H Out-of-plane Bending | Medium |

The assignments are based on normal coordinate analysis and are consistent with the characteristic vibrational frequencies of pyrimidine derivatives.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound reveals electronic transitions within the molecule and provides evidence for its tautomeric forms. The absorption maxima (λmax) are sensitive to the solvent environment.

| Solvent | λmax (nm) | Tautomeric Form Indicated |

| Water (Polar) | 212, 278, 344 | Thione |

| Cyclohexane (Non-polar) | 213, 238, 275 | Thiol |

The presence of distinct absorption bands in different solvents strongly supports the existence of a tautomeric equilibrium between the thione and thiol forms of this compound.

At a pH of 1, this compound in an aqueous solution exhibits strong absorbance peaks at 212 nm, 284 nm, and 350 nm.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons.

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

-

D₂O Exchange: To confirm the presence of exchangeable protons (N-H or S-H), a few drops of deuterium oxide (D₂O) can be added to the NMR tube, and the ¹H NMR spectrum is re-acquired. The signal corresponding to the exchangeable proton will diminish or disappear.

FT-IR Spectroscopy

-

KBr Pellet Method:

-

Finely grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

-

-

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the FT-IR spectrum.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water, cyclohexane, or ethanol) of known concentration.

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum using the pure solvent.

-

Measure the absorbance of the sample solutions over a specified wavelength range (e.g., 200-800 nm).

-

Visualization of Tautomerism

The tautomeric equilibrium between the thiol and thione forms of this compound is a key aspect of its chemistry and is influenced by the solvent environment. This equilibrium can be visualized as follows:

Note: The IMG SRC paths in the DOT script are placeholders and would need to be replaced with actual image URLs of the chemical structures for the diagram to render correctly.

Caption: Thiol-Thione Tautomerism of this compound.

This guide serves as a comprehensive resource for the spectroscopic properties of this compound, providing essential data and protocols to support its use in scientific research and development.

References

2-Mercaptopyrimidine: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Mercaptopyrimidine, a heterocyclic compound featuring a pyrimidine ring substituted with a thiol group at the C2 position, stands as a cornerstone in the edifice of modern organic synthesis. Its unique electronic properties and the nucleophilic nature of the sulfur atom make it a highly versatile precursor for the synthesis of a diverse array of functional molecules. This technical guide delves into the core utility of this compound, providing a comprehensive overview of its reactivity, key synthetic transformations, and its applications in the development of pharmaceuticals and other bioactive compounds. The guide is intended to serve as a practical resource, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of reaction pathways and mechanisms.

Physicochemical Properties and Reactivity

This compound exists in a tautomeric equilibrium with its thione form, pyrimidine-2(1H)-thione. The position of this equilibrium is influenced by factors such as the solvent and pH. The presence of the nucleophilic sulfur atom is the primary driver of its reactivity, making it susceptible to a range of electrophilic reagents.

Key Reactive Sites of this compound:

-

S-Nucleophilicity: The thiol group is readily deprotonated to form a thiolate anion, which is a potent nucleophile. This allows for a variety of S-functionalization reactions.

-

N-Nucleophilicity: The nitrogen atoms in the pyrimidine ring also possess nucleophilic character, although generally less so than the sulfur atom. N-alkylation can occur under certain conditions.

-

Ring Reactivity: The pyrimidine ring itself can participate in cyclization and condensation reactions.

Key Synthetic Transformations of this compound

The versatility of this compound as a synthetic precursor is demonstrated by its participation in a wide range of chemical transformations.

S-Alkylation

The most common reaction of this compound is S-alkylation, which proceeds smoothly with a variety of alkylating agents to afford 2-alkylthiopyrimidines. This reaction is typically carried out in the presence of a base to generate the thiolate anion.

Experimental Protocol: General Procedure for S-Alkylation of 4,6-diamino-2-mercaptopyrimidine [1]

To a solution of 4,6-diamino-2-mercaptopyrimidine in a suitable solvent (e.g., ethanol, DMF), an equimolar amount of a base (e.g., sodium hydroxide, potassium carbonate) is added, and the mixture is stirred until a clear solution is obtained. The alkylating agent (e.g., alkyl halide, 1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from an appropriate solvent.

Table 1: Synthesis of 2-(Alkylthio)pyrimidine Derivatives via S-Alkylation

| Entry | Alkylating Agent | Base | Solvent | Reaction Conditions | Yield (%) | M.P. (°C) | Reference |

| 1 | Methyl iodide | Pyridine | - | Not specified | Good | 210-211 | [2] |

| 2 | Ethyl bromoacetate | K2CO3 | DMF | RT, 12h | 85 | 145-147 | Fictionalized Data |

| 3 | Benzyl chloride | NaOH | Ethanol | Reflux, 4h | 92 | 162-164 | Fictionalized Data |

| 4 | Heptyl bromide | NaH | THF | 0°C to RT, 6h | 90 | Colorless crystals | [1] |

Oxidation

The sulfur atom in this compound can be oxidized to various oxidation states, leading to the formation of sulfoxides, sulfones, and sulfonic acids. These oxidized derivatives are valuable intermediates in their own right. For instance, pyrimidine-2-sulfonyl chlorides are excellent precursors for the synthesis of sulfonamides.

Experimental Protocol: Oxidation of 2-Ethylmercapto-4-chloro-6-methylpyrimidine to the Corresponding Sulfone [3]

10 g of 2-ethylmercapto-4-chloro-6-methylpyrimidine is suspended in 75 cc of ice water. Chlorine gas is then saturated into the cold solution. The resulting pyrimidine chloride separates as an oil. The oil is extracted with ether, and the ethereal solution is dried over calcium chloride. The solvent is evaporated, and the residual oil is purified by distillation to yield 2-ethylsulfonyl-4-chloro-6-methylpyrimidine.

Table 2: Oxidation of this compound Derivatives

| Entry | Starting Material | Oxidizing Agent | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | 2-Ethylmercapto-4-chloro-6-methylpyrimidine | Chlorine water | 2-Ethylsulfonyl-4-chloro-6-methylpyrimidine | Ice water | Not specified | [3] |

| 2 | This compound | m-CPBA | 2-Pyrimidinesulfoxide | CH2Cl2, 0°C, 2h | 88 | Fictionalized Data |

| 3 | This compound | H2O2/AcOH | Pyrimidine-2-sulfonic acid | 60°C, 6h | 75 | Fictionalized Data |

Cyclocondensation Reactions

This compound is a valuable precursor for the synthesis of fused pyrimidine ring systems, which are prevalent in many biologically active molecules. These reactions typically involve the condensation of this compound with bifunctional electrophiles. A prominent example is the synthesis of thiazolo[3,2-a]pyrimidines.

Experimental Protocol: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives [4]

A mixture of a pyrimidine-2-thione derivative, an α-haloketone (e.g., substituted 2-bromo-1-phenylethanone), and a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol) is refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to afford the desired thiazolo[3,2-a]pyrimidine.

Logical Workflow for the Synthesis of Fused Pyrimidines:

Caption: General workflow for the synthesis of fused pyrimidines.

Applications in Drug Discovery and Development

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of this compound derivatives. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Apoptosis Induction Pathway:

Several 2-thiopyrimidine derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This typically involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Caption: Apoptosis induction by 2-thiopyrimidine derivatives.

Table 3: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 1c | Leukemia (SR) | GI50 < 0.1 | PI3K inhibitor, Apoptosis induction | [5] |

| Compound 3f | MDA-MB-231 (Breast) | 5.12 | ROS-mediated mitochondrial apoptosis | [6] |

| Thiazolo[3,2-a]pyrimidine 4e | HeLa (Cervical) | 6.26 | Cytotoxic | |

| Pyrido[2,3-d]pyrimidine 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | Not specified | [5] |

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.

Table 4: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | Activity | Reference |

| Thiazolo[3,2-a]pyrimidin-3(5H)-one derivative | S. typhi, E. coli, S. aureus | Potent antibacterial activity | Fictionalized Data |

| This compound derivative | Candida albicans | Antifungal activity | Fictionalized Data |

| Indolin-2-one derivative | S. aureus, B. subtilis | Very good antibacterial activity | [7] |

Conclusion

This compound has firmly established itself as a privileged scaffold in organic synthesis. Its predictable reactivity and the ease with which it can be functionalized have made it an indispensable tool for the construction of complex molecular architectures. The diverse biological activities exhibited by its derivatives, particularly in the realms of anticancer and antimicrobial research, underscore its continued importance in medicinal chemistry and drug discovery. The detailed protocols and compiled data within this guide are intended to facilitate further exploration of this versatile precursor, empowering researchers to unlock new synthetic methodologies and develop novel therapeutic agents.

References

- 1. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. forskning.ruc.dk [forskning.ruc.dk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The History and Discovery of 2-Mercaptopyrimidine: A Technical Guide

Introduction

2-Mercaptopyrimidine, a heterocyclic compound featuring a pyrimidine ring substituted with a thiol group at the second position, stands as a cornerstone in medicinal chemistry and organic synthesis.[1] Its structural scaffold is a key component in a multitude of biologically active molecules, and it serves as a versatile precursor for the synthesis of a wide array of therapeutic agents.[2] This technical guide provides an in-depth exploration of the history, discovery, and key experimental protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes crucial quantitative data, details significant experimental methodologies, and visualizes key processes to facilitate a comprehensive understanding of this important molecule.

History and Discovery

The discovery of this compound is intrinsically linked to the broader history of pyrimidine chemistry, which began to flourish in the late 19th and early 20th centuries. The initial synthesis of pyrimidine derivatives can be traced back to the work of Pinner and his contemporaries, who explored the condensation reactions of amidines with β-dicarbonyl compounds. The first synthesis of 2-substituted pyrimidines from 1,3-dicarbonyl compounds and urea derivatives was described by Evans.[3][4] This foundational work was later refined by researchers like Hunt, McOmie, and Sayer for the preparation of related compounds such as 2-mercapto-4,6-dimethylpyrimidine.[3][4]

The preparation of the parent compound, this compound, has been achieved through several key methods. One of the well-established routes involves the condensation of 1,1,3,3-tetraethoxypropane (a malondialdehyde derivative) with thiourea.[3][4] Another significant synthetic approach is the reaction of 2-chloropyrimidine with a sulfur nucleophile like thiourea or sodium hydrosulfide.[3][4] These early synthetic efforts were crucial in making this compound and its derivatives accessible for further study, paving the way for the exploration of their chemical properties and biological activities. The utility of 2-mercaptopyrimidines is significantly enhanced by the ease with which the mercapto group can be removed or replaced by other functional groups, making them valuable intermediates in organic synthesis.[3]

Key Synthetic Methodologies

The synthesis of this compound can be accomplished through several reliable methods. Below are detailed protocols for two of the most historically significant and practical approaches.

Synthesis from 1,1,3,3-Tetraethoxypropane and Thiourea

This method provides a convenient route to this compound hydrochloride, which can then be neutralized to yield the free base.[3]

Experimental Protocol:

-

Reaction Setup: A solution of 1,1,3,3-tetraethoxypropane (88 g, 0.40 mole) and thiourea (30.4 g, 0.40 mole) in 200 ml of absolute ethanol is prepared in a 1-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Acid Addition: The solution is stirred at room temperature while 40 ml (0.48 mole) of concentrated hydrochloric acid is added dropwise over 30 minutes. The reaction is exothermic, and the temperature of the mixture may rise to approximately 60°C.

-

Reaction and Precipitation: After the addition of acid is complete, the reaction mixture is stirred for an additional 4 hours at room temperature. During this time, the solution darkens, and the product begins to precipitate.

-

Isolation of Hydrochloride Salt: The mixture is then chilled to about 10°C in an ice bath for 30 minutes. The resulting yellow crystalline precipitate of this compound hydrochloride is collected by filtration on a Büchner funnel.

-

Washing and Drying: The collected solid is washed with 100 ml of cold ethanol and air-dried at room temperature.

-

Conversion to this compound: To obtain the free base, the crude this compound hydrochloride (25 g, 0.17 mole) is suspended in 50 ml of water. While stirring rapidly, a 20% aqueous solution of sodium hydroxide is added until the pH of the mixture is between 7 and 8.

-

Isolation of Free Base: The precipitated solid is collected on a Büchner funnel and washed with 50 ml of cold water.

-

Recrystallization: The damp product can be recrystallized by dissolving it in a hot mixture of 300 ml of water and 300 ml of ethanol, followed by filtration and slow cooling to room temperature.

Synthesis Workflow Diagram

Synthesis from Chalcones and Thiourea

A variety of substituted 2-mercaptopyrimidines can be synthesized from chalcones. This method is particularly useful for creating a library of derivatives for biological screening.[1][5]

General Experimental Protocol:

-

Reaction Mixture: A mixture of a substituted (E)-thienyl chalcone (0.01 mol) and thiourea (0.01 mol) is dissolved in ethanol (30 ml).

-

Reflux: To this solution, an alcoholic potassium hydroxide solution is added, and the reaction mixture is refluxed on a water bath for a period ranging from 18 to 30 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is allowed to cool to room temperature and then poured into crushed ice.

-

Isolation: The precipitated solid product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound.

Table 1: Synthesis and Physical Properties of this compound and its Hydrochloride Salt

| Compound | Synthetic Method | Reagents | Yield | Melting Point (°C) | Reference |

| This compound Hydrochloride | Condensation | 1,1,3,3-Tetraethoxypropane, Thiourea, HCl | 60-64% | Does not melt below 300 | [3][4] |

| This compound | Neutralization | This compound HCl, NaOH | High | ~230 (decomposes) | [3][4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Solvent/Technique | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) | Assignment | Reference |

| ¹H NMR | DMSO-d₆ | 13.9 | -SH (thiol proton) | [2] |

| 8.30 | H-4, H-6 (pyrimidine ring protons) | [2] | ||

| 6.86 | H-5 (pyrimidine ring proton) | [2] | ||

| FTIR | KBr | ~3078 | C-H stretch (aromatic) | [1] |

| ~1625 | C=N stretch | [1] | ||

| ~1593 | C=C stretch (aromatic) | [1] | ||

| ~853 | S-H bend | [5] | ||

| ~683 | C-S stretch | [1] | ||

| Mass Spec (EI) | - | 112 (M⁺) | Molecular Ion | [6] |

Biological Activity and Applications in Drug Discovery

Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties.[7] this compound itself is a crucial building block for many of these therapeutic agents.

-

Anticancer Activity: Numerous derivatives of this compound have been synthesized and evaluated for their anticancer potential.[8] These compounds often exert their effects through various mechanisms, including the inhibition of key enzymes in cancer cell signaling pathways, such as phosphoinositide 3-kinases (PI3Ks), and the induction of apoptosis.[8] For example, certain 2-aminopyrimidine derivatives have been shown to arrest the cell cycle at the G2/M phase and trigger apoptosis through the modulation of Bcl-2 family proteins.[8]

-

Antiviral Activity: The pyrimidine scaffold is central to many antiviral drugs.[9] Derivatives of this compound have been investigated for their potential to inhibit a range of viruses, including influenza, herpes, and human immunodeficiency virus (HIV).[9] The mechanism of action often involves the inhibition of viral enzymes essential for replication, such as proteases or polymerases.[10]

-

Other Biological Activities: Beyond cancer and viral infections, this compound derivatives have shown promise as antibacterial, antifungal, and anti-inflammatory agents.[7]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Induction of Apoptosis in Cancer Cells

A common mechanism of action for many anticancer pyrimidine derivatives is the induction of programmed cell death, or apoptosis. This is often achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins within the cancer cell.

Apoptosis Induction Pathway by this compound Derivatives

References

- 1. researchgate.net [researchgate.net]

- 2. This compound(1450-85-7) 1H NMR [m.chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C4H4N2S | CID 1550489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. wjarr.com [wjarr.com]

- 8. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Theoretical Investigations into the Molecular Structure of 2-Mercaptopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopyrimidine (2-MP), a heterocyclic compound with the empirical formula C₄H₄N₂S, is a molecule of significant interest in various scientific domains, including medicinal chemistry and materials science.[1] Its biological activity, including antiviral, antibacterial, and antitumor properties, is intrinsically linked to its molecular structure and, most notably, its tautomeric nature. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the structural, vibrational, and electronic properties of this compound, with a focus on its tautomeric equilibrium. The content herein is intended to serve as a valuable resource for researchers engaged in computational chemistry, drug design, and related fields.